2-([(3,4-Dichlorophenyl)methyl]sulfanyl)-4,5-dihydro-1H-imidazole
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Overview
Description
2-([(3,4-Dichlorophenyl)methyl]sulfanyl)-4,5-dihydro-1H-imidazole is a chemical compound that belongs to the class of imidazoles Imidazoles are heterocyclic compounds containing a five-membered ring with two non-adjacent nitrogen atoms This particular compound is characterized by the presence of a 3,4-dichlorophenyl group and a sulfanyl group attached to the imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-([(3,4-Dichlorophenyl)methyl]sulfanyl)-4,5-dihydro-1H-imidazole typically involves the reaction of 3,4-dichlorobenzyl chloride with 4,5-dihydro-1H-imidazole-2-thiol under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of the chloride group by the thiol group, forming the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-([(3,4-Dichlorophenyl)methyl]sulfanyl)-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the sulfanyl group or to modify the imidazole ring.
Substitution: The dichlorophenyl group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Modified imidazole derivatives.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Scientific Research Applications
2-([(3,4-Dichlorophenyl)methyl]sulfanyl)-4,5-dihydro-1H-imidazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-([(3,4-Dichlorophenyl)methyl]sulfanyl)-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The sulfanyl group and the imidazole ring play crucial roles in these interactions, facilitating binding through hydrogen bonding, hydrophobic interactions, and coordination with metal ions.
Properties
Molecular Formula |
C10H10Cl2N2S |
---|---|
Molecular Weight |
261.17 g/mol |
IUPAC Name |
2-[(3,4-dichlorophenyl)methylsulfanyl]-4,5-dihydro-1H-imidazole |
InChI |
InChI=1S/C10H10Cl2N2S/c11-8-2-1-7(5-9(8)12)6-15-10-13-3-4-14-10/h1-2,5H,3-4,6H2,(H,13,14) |
InChI Key |
BARIUPBFDQHVBQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN=C(N1)SCC2=CC(=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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